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molecular formula C10H8BrN3O2 B8477303 5-(4-bromo-phenyl)-1-methyl-1H-[1,2,3]triazole-4-carboxylic acid

5-(4-bromo-phenyl)-1-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No. B8477303
M. Wt: 282.09 g/mol
InChI Key: ADBWPCCZUDUGLP-UHFFFAOYSA-N
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Patent
US09321738B2

Procedure details

Ethyl 5-(4-bromophenyl)-1-methyl-1H-[1,2,3]triazole-4-carboxylate (from step 3b, 2.0 g, 6.45 mmol) was dissolved in 30 mL of THF and 0.5N lithium hydroxide solution (15 mL) was added. The mixture was stirred at room temperature for 10 hrs and solvents were evaporated. The residue was dissolved in water (30 mL) and filtered. The filtrate was treated with hydrochloric acid (2N, 4 mL). The white solid was filtered and dried to give 5-(4-bromo-phenyl)-1-methyl-1H-[1,2,3]triazole-4-carboxylic acid (1.82 g, 100% yield). LC-MS calcd for C10H8BrN3O2 (m/e) 283.0, obsd 282.0 (M−H); 1H-NMR (400 MHz, DMSO-d6) δ ppm 3.89 (s, 3H), 7.50 (d, J=8.4 Hz, 2H), 7.75 (d, J=8.4 Hz, 2H), 12.95 (br s, 1H).
Name
Ethyl 5-(4-bromophenyl)-1-methyl-1H-[1,2,3]triazole-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[N:8][N:9]([CH3:18])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][CH:12]=1)=[O:5])C.[OH-].[Li+]>C1COCC1>[Br:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]2[N:9]([CH3:18])[N:8]=[N:7][C:6]=2[C:4]([OH:5])=[O:3])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 5-(4-bromophenyl)-1-methyl-1H-[1,2,3]triazole-4-carboxylate
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=NN(C1C1=CC=C(C=C1)Br)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (30 mL)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was treated with hydrochloric acid (2N, 4 mL)
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(N=NN1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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